(r)-n-fmoc-alpha-methyl-2-fluorophenylalanine
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Overview
Description
(r)-n-fmoc-alpha-methyl-2-fluorophenylalanine is a fluorinated derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorine atom on the phenyl ring and an Fmoc (fluorenylmethyloxycarbonyl) protecting group on the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (r)-n-fmoc-alpha-methyl-2-fluorophenylalanine typically involves several steps, starting with the protection of the amino group of phenylalanine using the Fmoc group. The fluorination of the phenyl ring can be achieved through various methods, including electrophilic fluorination and nucleophilic substitution. One common approach involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
(r)-n-fmoc-alpha-methyl-2-fluorophenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce alcohols or amines .
Scientific Research Applications
(r)-n-fmoc-alpha-methyl-2-fluorophenylalanine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Incorporated into proteins to study protein folding, stability, and interactions.
Medicine: Investigated for its potential as a therapeutic agent or as a probe in positron emission tomography (PET) imaging.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (r)-n-fmoc-alpha-methyl-2-fluorophenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The fluorine atom can alter the electronic properties of the phenyl ring, affecting interactions with other molecules and potentially enhancing the stability and activity of the resulting compounds .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-L-phenylalanine: Another fluorinated phenylalanine derivative with similar applications in research and industry.
4-Fluoro-L-phenylalanine: Differing in the position of the fluorine atom, this compound also finds use in similar fields.
Uniqueness
(r)-n-fmoc-alpha-methyl-2-fluorophenylalanine is unique due to the presence of both the Fmoc protecting group and the fluorine atom on the phenyl ring. This combination allows for selective incorporation into peptides and proteins, providing a valuable tool for studying protein structure and function .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-8-2-7-13-22(16)26)27-24(30)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21H,14-15H2,1H3,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYGHKCAXQKZEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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